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molecular formula C11H16IN5O4 B8340935 1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-iodoethyl)uracil

1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-iodoethyl)uracil

Cat. No. B8340935
M. Wt: 409.18 g/mol
InChI Key: WSRAALHLSBBWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589077B2

Procedure details

Iodine monochloride (50 mg, 0.3 mmol) was added slowly with stirring during a five minute period to a suspension of sodium azide (72 mg, 1.1 mmol) in dry acetonitrile (10 ml) at ice-bath temperature with stirring. This mixture was stirred for a further 5 min., a solution of 20 (66 mg, 0.275 mmol) in dry acetonitrile (40 ml) was added, the reaction mixture was maintained at 0° C. for 30 min. with stirring. The resulting red-brown colored reaction mixture was poured onto ice cold water (25 ml), the mixture was extracted with ethyl acetate (3×50 ml) and the ethyl acetate extract was washed with 5% aqueous sodium thiosulfate (30 ml). Drying the colorless ethyl acetate fraction. (Na2SO4), removal of the solvent in vacuo and purification of the residue obtained by elution from a silica gel column using chloroform:methanol (90:10, v/v) as eluent afforded 21c (24 mg, 21%) as a viscous oil.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
20
Quantity
66 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
21%

Identifiers

REACTION_CXSMILES
[I:1]Cl.[N-:3]=[N+:4]=[N-:5].[Na+].[OH:7][CH2:8][CH:9]([CH2:22][OH:23])[CH2:10][CH2:11][N:12]1[CH:19]=[C:18]([CH:20]=[CH2:21])[C:16](=[O:17])[NH:15][C:13]1=[O:14].C(Cl)(Cl)Cl.CO>C(#N)C>[OH:7][CH2:8][CH:9]([CH2:22][OH:23])[CH2:10][CH2:11][N:12]1[CH:19]=[C:18]([CH:20]([N:3]=[N+:4]=[N-:5])[CH2:21][I:1])[C:16](=[O:17])[NH:15][C:13]1=[O:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ICl
Step Two
Name
Quantity
72 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
20
Quantity
66 mg
Type
reactant
Smiles
OCC(CCN1C(=O)NC(=O)C(=C1)C=C)CO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred for a further 5 min.
Duration
5 min
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
The resulting red-brown colored reaction mixture was poured onto ice cold water (25 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
the ethyl acetate extract
WASH
Type
WASH
Details
was washed with 5% aqueous sodium thiosulfate (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying the colorless ethyl acetate fraction
CUSTOM
Type
CUSTOM
Details
(Na2SO4), removal of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and purification of the residue
CUSTOM
Type
CUSTOM
Details
obtained by elution from a silica gel column

Outcomes

Product
Name
Type
product
Smiles
OCC(CCN1C(=O)NC(=O)C(=C1)C(CI)N=[N+]=[N-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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